
(2-Phenylpyridin-3-yl)methanol
Übersicht
Beschreibung
“(2-Phenylpyridin-3-yl)methanol” is a chemical compound with a molecular weight of 197.23 g/mol . It is sparingly soluble in water but soluble in most organic solvents such as methanol, ethanol, acetone, and chloroform.
Chemical Reactions Analysis
While the specific chemical reactions involving “this compound” are not detailed in the retrieved papers, there are studies on the catalytic conversion of methane to methanol . These studies provide insights into the potential chemical reactions that could involve similar compounds.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 197.23 g/mol . It is sparingly soluble in water but soluble in most organic solvents such as methanol, ethanol, acetone, and chloroform.Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
(2-Phenylpyridin-3-yl)methanol and its derivatives have been explored in various synthetic applications. For instance, furan-2-yl(phenyl)methanol derivatives were used in a tandem aza-Piancatelli rearrangement/Michael reaction, facilitated by In(OTf)3 catalysis, to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This process is notable for its good yields, high selectivity, low catalyst loading, and quick reaction times (Reddy et al., 2012). Similarly, Ruthenium(II) complexes with cyclometalated 2-phenylpyridine ligands have been synthesized, demonstrating the utility of these compounds in the formation of dinuclear and mononuclear complexes (Maas et al., 2008).
Structural and Mechanistic Insights
This compound has also been a subject of structural and mechanistic studies. For instance, the synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol was achieved via condensation reactions, with its solid-state structures established using X-ray diffraction analysis. This study provided insights into the reaction mechanism and the stabilization energy of intermolecular hydrogen bonding (Anga et al., 2014).
Impact on Lipid Dynamics
In biological studies, the effects of methanol on lipid dynamics were investigated, where methanol was found to significantly influence the kinetics of lipid transfer and flip-flop in bilayer compositions. This has implications for the study of transmembrane proteins and peptides (Nguyen et al., 2019).
Zukünftige Richtungen
The future directions for research on “(2-Phenylpyridin-3-yl)methanol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, there is ongoing research on the catalytic conversion of methane to methanol, which could have implications for the use of “this compound” and similar compounds .
Eigenschaften
IUPAC Name |
(2-phenylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACTVTCAWGIOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




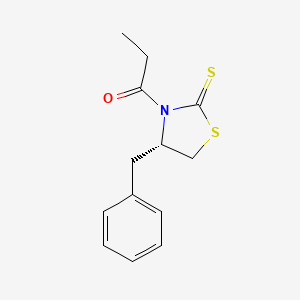

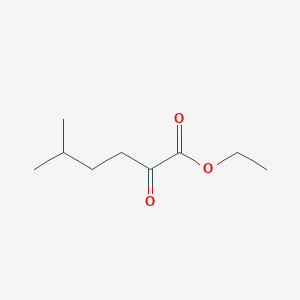

![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B3120463.png)

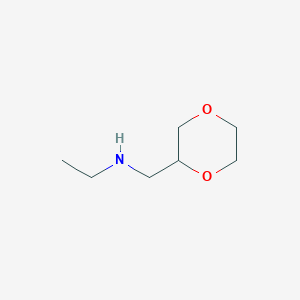
![2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B3120494.png)
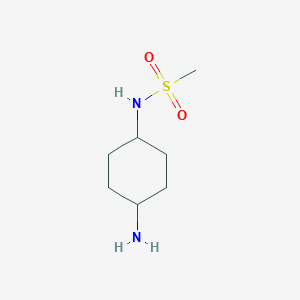
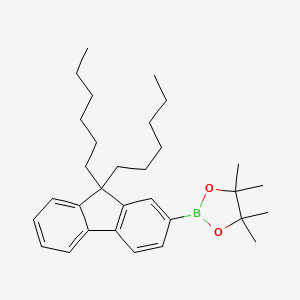

![4-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3120529.png)
